molecular formula C9H10O B14455204 (1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one CAS No. 75801-71-7

(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one

Cat. No.: B14455204
CAS No.: 75801-71-7
M. Wt: 134.17 g/mol
InChI Key: YBKLICDDXPIOLH-BRFYHDHCSA-N
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Description

(1R)-5,6-Dimethylidenebicyclo[221]heptan-2-one is a bicyclic ketone compound with a unique structure that includes two methylene groups attached to a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction. The specific choice of diene and dienophile can vary, but common examples include cyclopentadiene and maleic anhydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Purification of the product typically involves distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylene groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed under anhydrous conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-one: Lacks the methylene groups, making it less reactive in certain chemical reactions.

    5,6-Dimethylidenebicyclo[2.2.1]heptane: Similar structure but without the ketone group, affecting its chemical properties.

Uniqueness

(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one is unique due to the presence of both methylene groups and a ketone functional group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

75801-71-7

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

(1R)-5,6-dimethylidenebicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C9H10O/c1-5-6(2)8-3-7(5)4-9(8)10/h7-8H,1-4H2/t7?,8-/m1/s1

InChI Key

YBKLICDDXPIOLH-BRFYHDHCSA-N

Isomeric SMILES

C=C1[C@H]2CC(C1=C)CC2=O

Canonical SMILES

C=C1C2CC(C1=C)C(=O)C2

Origin of Product

United States

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